Ralfinamide mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ralfinamide mesylate is a synthetic compound known for its role as a sodium and N-type calcium channel blocker. It is primarily used in scientific research for its ability to inhibit voltage-gated sodium channels, particularly the tetrodotoxin-resistant sodium channels . This compound has shown potential in the treatment of neuropathic pain and other pain conditions .
Méthodes De Préparation
Ralfinamide mesylate is synthesized through a multi-step process involving the reaction of (2S)-2-[[[4-[(2-Fluorophenyl)methoxy]phenyl]methyl]amino]-propanamide with methanesulfonic acid . The synthetic route typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-[(2-Fluorophenyl)methoxy]benzylamine with (S)-2-chloropropanamide to form the intermediate.
Conversion to Ralfinamide: The intermediate is then reacted with methanesulfonic acid to yield this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high purity level.
Analyse Des Réactions Chimiques
Ralfinamide mesylate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Ralfinamide mesylate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving sodium and calcium channel blockers.
Mécanisme D'action
Ralfinamide mesylate exerts its effects by blocking voltage-gated sodium channels, particularly the tetrodotoxin-resistant sodium channels (NaV1.7). It also inhibits N-type calcium channels and acts as a noncompetitive NMDA receptor antagonist . The compound’s mechanism of action involves stabilizing the inactivated state of these channels, thereby reducing neuronal excitability and pain transmission .
Comparaison Avec Des Composés Similaires
Ralfinamide mesylate can be compared with other similar compounds such as:
Safinamide mesylate: Both compounds are sodium channel blockers, but safinamide mesylate also acts as a monoamine oxidase B inhibitor.
Lacosamide: This compound is used for partial-onset seizures and diabetic neuropathic pain, similar to this compound.
This compound is unique in its multimodal action, targeting multiple ion channels and receptors, which makes it a versatile tool in pain research .
Propriétés
IUPAC Name |
2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQVNINIGBRKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.